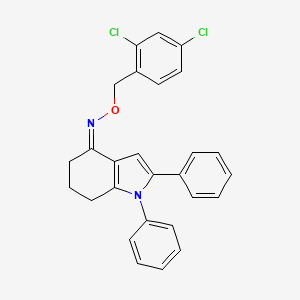

![molecular formula C14H8ClNO2S B2632080 1-(4-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-84-2](/img/structure/B2632080.png)

1-(4-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of 4-Chlorobenzoyl CoA

4-Chlorobenzoyl chloride: is a precursor for synthesizing 4-chlorobenzoyl CoA . By reacting 4-chlorobenzoyl chloride with CoA (coenzyme A) in a KHCO₃ buffer, researchers can obtain this important intermediate. CoA is involved in various metabolic pathways, and understanding its derivatives is crucial for studying cellular processes .

Acylation of Benzene

Solid acid catalysts, such as dodecatungstophosphoric acid (DTPA) , DTPA/K-10 clay , K-10 , Amberlite , Amberlyst-15 , Indion-130 , and sulfated zirconia , can be used to acylate benzene with 4-chlorobenzoyl chloride. This reaction provides insights into the reactivity of benzene derivatives and the role of catalysts in organic transformations .

Preparation of 1-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalene

Researchers have employed 4-chlorobenzoyl chloride in the synthesis of 1-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene . This compound may have applications in materials science, pharmaceuticals, or as a building block for more complex molecules .

Preparation of 1-Aryloxyacetyl-4-(4-chlorobenzoyl)-semicarbazides

By reacting 4-chlorobenzoyl chloride with semicarbazide derivatives, scientists can prepare 1-aryloxyacetyl-4-(4-chlorobenzoyl)-semicarbazides . These compounds may find use in medicinal chemistry or as potential bioactive agents .

Degradation Pathways

In microbial metabolism, 4-chlorobenzoyl CoA plays a role in the degradation of 4-chlorobenzoate. Initial synthesis of 4-chlorobenzoyl CoA occurs from 4-chlorobenzoate, CoA, and ATP. Subsequent dehalogenation leads to the formation of 4-hydroxybenzoyl CoA, which is further hydrolyzed .

Synthesis of N-(4-Chlorobenzoyl)morpholine

N-(4-Chlorobenzoyl)morpholine: can potentially be synthesized by reacting 4-chlorobenzoyl chloride with morpholine in the presence of a base. This compound may have applications in organic synthesis or as a chemical intermediate.

Propriétés

IUPAC Name |

1-(4-chlorobenzoyl)-2,1-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2S/c15-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)14(18)19-16/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDUFAQQNKZBRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)SN2C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2632002.png)

![1-[1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2632007.png)

![5-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2632008.png)

![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2632010.png)

![N'-[(1E)-1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2632012.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2632013.png)